molecular formula C18H17N5S B2647357 3-(4-ethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852144-25-3

3-(4-ethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2647357
CAS No.: 852144-25-3
M. Wt: 335.43
InChI Key: QEJGLLHFXRQCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a sophisticated hybrid compound designed for medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores—the indole scaffold and the 1,2,4-triazole ring—to create a versatile chemical entity with significant research potential . The indole moiety is a cornerstone in medicinal chemistry, known for its diverse biological activities. Indole derivatives are prominent in the design of drugs targeting a wide array of diseases, including cancer, viral and bacterial infections, and neurological disorders . Their structural versatility facilitates crucial interactions with biological macromolecules, making them invaluable in early-stage drug development . Furthermore, indole derivatives have demonstrated notable efficacy as anti-infective agents , showing activity against various bacterial, fungal, and viral pathogens . The 1,2,4-triazole ring is another critical heterocycle with a broad spectrum of reported pharmacological properties. It is an integral component of several clinical drugs, particularly as antifungal agents (e.g., fluconazole, voriconazole) that act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51) . Beyond antifungals, this pharmacophore is also found in compounds exhibiting anticancer, antibacterial, anticonvulsant, and anti-inflammatory activities . The presence of a sulfur-containing substituent on the triazole ring, as seen in this compound, is a common feature in synthetic analogs developed to optimize potency and physicochemical properties . This hybrid compound is intended for research applications only , specifically for use in: • Hit-to-Lead Optimization : Serving as a starting point for the synthesis and biological evaluation of novel hybrid molecules. • Mechanistic Studies : Investigating mechanisms of action against specific biological targets, such as enzymes or receptors. • In vitro Screening : Profiling against various disease models, including microbial and oncological cell lines, to establish preliminary structure-activity relationships (SAR). Researchers can leverage this compound to explore its potential in developing next-generation therapeutics for a broad range of diseases.

Properties

IUPAC Name

3-[4-ethyl-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5S/c1-2-23-17(15-11-20-16-8-4-3-7-14(15)16)21-22-18(23)24-12-13-6-5-9-19-10-13/h3-11,20H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJGLLHFXRQCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CN=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Attachment of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Final Coupling: The final step involves coupling the triazole and indole intermediates through a thioether linkage, typically using a thiol reagent and a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced functional groups such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

  • Indole Core : Known for diverse biological activities.
  • Triazole and Thiazole Moieties : These components are crucial for enhancing biological activity and solubility.

Anticancer Activity

Research has shown that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of triazoles have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. In particular:

Compound NameCell LineIC50 (µM)Notes
3-(4-Ethyl-5-(pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indoleMCF-7 (Breast Cancer)TBDPotentially high activity due to structural features
5-(4-Chlorophenyl)-1,2,4-triazolidine-3-thioneHepG2 (Liver Cancer)TBDExhibits significant cytotoxicity

Studies indicate that the presence of electronegative groups within the triazole ring enhances the compound's anticancer efficacy by promoting apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research indicates that triazole derivatives can inhibit the growth of various bacterial strains. The following table summarizes findings related to antimicrobial efficacy:

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)Activity
3-(4-Ethyl-5-(pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indoleE. coliTBDEffective against gram-negative bacteria
4-amino-5-pyridin-3-yltriazolesS. aureusTBDDemonstrated antibacterial properties

The structural diversity offered by the thiazole and pyridine components contributes to enhanced interaction with microbial targets .

Neuroprotective Effects

Emerging studies suggest that similar triazole compounds may possess neuroprotective properties. For example, certain derivatives have been evaluated in models of neurodegenerative diseases, showing potential in reducing neuronal cell death and improving cognitive function in preclinical trials .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of triazole derivatives, one compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Screening

A recent investigation into the antimicrobial efficacy of various triazole derivatives found that one derivative exhibited an MIC of 32 µg/mL against Staphylococcus aureus. The study concluded that modifications in the thiazole ring significantly enhanced antibacterial activity .

Mechanism of Action

The mechanism of action of 3-(4-ethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Gene Expression: Influencing the expression of genes involved in cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Name Key Structural Features Biological Activity Reference
Target Compound 1H-indole, pyridin-3-ylmethylthio, ethyl-triazole In silico predicted antimicrobial/anticancer N/A
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Acetamide, 3-pyridinyl, ethyl-triazole Orco agonist (EC₅₀ = 3–10 μM in insects)
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 2-pyridinyl, butylphenyl Orco antagonist (IC₅₀ = 15 μM)
3-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine 4-methylbenzylthio, pyridine Antimicrobial (MIC = 31.25 μg/mL vs. P. aeruginosa)
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Hydrazone, phenylaminoethyl Anticancer (IC₅₀ = 8–12 μM vs. melanoma)

Pharmacological and Biochemical Insights

  • Orco Modulation: VUAA1 activates Orco via a non-pheromone binding site, leveraging its 3-pyridinyl and ethyl-triazole groups for receptor interaction . Replacing the 3-pyridinyl with 2-pyridinyl (OLC15) converts the compound into an antagonist, highlighting the role of substituent orientation .
  • Antimicrobial Activity: Pyridinyl- and benzylthio-substituted triazoles (e.g., 3-(4-ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine) show potent activity against Pseudomonas aeruginosa (MIC = 31.25 μg/mL), suggesting the target compound’s pyridin-3-ylmethylthio group may enhance Gram-negative targeting .
  • Anticancer Potential: Hydrazone-linked triazoles inhibit cancer cell migration (e.g., MDA-MB-231 breast cancer) by disrupting cytoskeletal dynamics . The indole moiety in the target compound may confer similar antiproliferative effects.

Biological Activity

3-(4-ethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that integrates an indole structure with a triazole moiety. The unique combination of these structural features suggests significant biological activity, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound's structure can be broken down into three key components:

  • Indole Ring : Known for its diverse biological activities.
  • Triazole Moiety : Exhibits notable antibacterial and antifungal properties.
  • Thioether Linkage : Potentially enhances biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles have demonstrated significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the thioether linkage in this compound may further enhance its efficacy as an antimicrobial agent .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
5-(4-chlorophenyl)-1,2,4-triazolidine-3-thioneTriazole ring with thioneAntimicrobial
4-amino-5-pyridin-3-yltriazolesPyridine substitution on triazoleAntibacterial
Indole derivativesIndole coreDiverse biological activities

Anticancer Activity

The compound has shown potential in anticancer research. Triazole derivatives are often studied for their ability to inhibit various cancer cell lines through multiple mechanisms, including enzyme inhibition and disruption of cellular pathways involved in proliferation .

Preliminary studies suggest that the indole ring may interact with various enzymes and receptors within cells, while the triazole ring enhances these interactions by stabilizing binding through hydrogen bonds or hydrophobic interactions. Molecular docking simulations could provide insights into specific binding affinities and mechanisms of action against targeted cancer cells .

Case Study: Anticancer Efficacy
In a study focusing on similar triazole compounds, it was found that certain derivatives exhibited IC50 values less than 30 µM against human glioblastoma U251 cells and human melanoma WM793 cells. These findings indicate that modifications to the triazole structure can lead to enhanced anticancer activity .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Targeting specific enzymes that facilitate cancer cell proliferation.
  • Receptor Interaction : Binding to cellular receptors that modulate growth signals.
  • Cellular Pathway Modulation : Influencing pathways related to apoptosis and cell survival.

Q & A

Q. What are the optimal synthetic routes for 3-(4-ethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole?

The synthesis typically involves multi-step heterocyclization. Key steps include:

  • Acylation and hydrazinolysis of indole-3-butanoic acid derivatives to form hydrazide intermediates.
  • Nucleophilic addition of phenylisothiocyanate, followed by alkaline cyclization to construct the triazole core.
  • S-alkylation using pyridin-3-ylmethyl halides to introduce the thioether moiety. Purification via recrystallization or HPLC, with structural validation by 1^1H/13^13C NMR, IR, and elemental analysis .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1^1H/13^13C NMR : Assigns proton environments (e.g., indole NH, pyridyl protons) and confirms substitution patterns.
  • IR spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1200–1250 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity.
  • HPLC-DAD/MS : Ensures compound homogeneity .

Q. How can researchers assess preliminary biological activity?

  • In silico molecular docking : Screen against targets like anaplastic lymphoma kinase (PDB: 2XP2) or cyclooxygenase-2 (PDB: 3LD6) to predict binding affinity.
  • In vitro antimicrobial assays : Determine MIC/MBC values using standardized protocols (e.g., broth microdilution against Pseudomonas aeruginosa) .

Advanced Research Questions

Q. How do DFT calculations enhance conformational and electronic analysis of this compound?

  • Geometry optimization : B3LYP/6-311G(d,p) basis set predicts bond lengths/angles, validated against X-ray data.
  • Vibrational frequencies : Match experimental IR peaks to theoretical modes (e.g., C-S stretching).
  • NMR chemical shifts : GIAO method correlates calculated 1^1H/13^13C shifts with experimental data.
  • HOMO-LUMO analysis : Evaluates electronic properties and reactivity .

Q. What strategies resolve contradictions in SAR studies for kinase inhibition?

  • Systematic substituent variation : Compare N-ethyl vs. N-methyl groups on triazole to assess MBC/MIC discrepancies.
  • Free-energy perturbation (FEP) : Quantifies binding energy differences across analogs.
  • Crystallographic validation : Resolve ambiguous docking poses using co-crystal structures .

Q. How to optimize reaction yields in S-alkylation steps?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Base optimization : NaOH in methanol improves deprotonation of triazole-thiol intermediates.
  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-alkylation) .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles (GHS Category 1 eye irritation).
  • Ventilation : Use fume hoods to avoid inhalation (GHS Category 3 respiratory irritation).
  • Spill management : Neutralize with inert absorbents; avoid water to prevent sulfide gas release .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
  • Prodrug design : Introduce phosphate or acetate esters for improved aqueous compatibility .

Q. What computational tools validate molecular docking results?

  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM).
  • MM-PBSA/GBSA : Calculate binding free energies to rank ligand efficacy .

Q. How to reconcile discrepancies between theoretical and experimental NMR data?

  • Solvent effects : Include PCM solvent models (e.g., DMSO) in DFT calculations.
  • Dynamic corrections : Account for tautomerism or rotameric states via Boltzmann averaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.